molecular formula C5H6N2O2 B1303777 1-methyl-1H-imidazole-5-carboxylic acid CAS No. 41806-40-0

1-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B1303777
CAS RN: 41806-40-0
M. Wt: 126.11 g/mol
InChI Key: PBEDVTDUVXFSMW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carboxylic acid is a derivative of imidazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidase .


Molecular Structure Analysis

The molecular formula of 1-methyl-1H-imidazole-5-carboxylic acid is C5H6N2O2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Compound 4 was obtained using a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate (4a) by (bromomethyl)benzene in DMF at room temperature under basic conditions and subsequent hydrolysis of esters .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazole-5-carboxylic acid has a molecular weight of 126.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 126.042927438 g/mol .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research indicates that certain imidazole-5-carboxylic acids, closely related to 1-methyl-1H-imidazole-5-carboxylic acid, demonstrate strong binding affinity to the angiotensin II (AII) receptor. These compounds, particularly 4-(1-hydroxyalkyl)-imidazole derivatives, effectively inhibit the AII-induced pressor response, indicating potential applications in hypertension treatment (Yanagisawa et al., 1996).

Structural Chemistry and Crystallization

The study of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a variant of 1-methyl-1H-imidazole-5-carboxylic acid, reveals insights into its structural chemistry. It crystallizes as a dihydrate, forming a flat molecule that links into a three-dimensional network through hydrogen bonding (Wu et al., 2005).

Alkylation Reactions

The alkylation of imidazole-4(5)-carboxylic acid derivatives, including those similar to 1-methyl-1H-imidazole-5-carboxylic acid, has been studied, revealing that these reactions yield various isomers and derivatives. Such studies contribute to the understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Dumpis et al., 2003).

β-Glucuronidase Inhibitory Activity

Imidazole derivatives, related to 1-methyl-1H-imidazole-5-carboxylic acid, have been evaluated for β-glucuronidase inhibitory activity. These studies suggest potential applications in the development of new drugs targeting specific enzymatic pathways (Salar et al., 2017).

Safety and Hazards

The compound is classified as Eye Irritant 2 . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

In the adrenocortex, 11β-hydroxylase is a key enzyme in the biosynthesis of cortisol and aldosterone. This enzyme can be overexpressed in adrenocortical carcinomas, which secrete excessive amounts of catecholamines and cortical hormone . This suggests potential future directions for research into the role of 1-methyl-1H-imidazole-5-carboxylic acid in these processes.

properties

IUPAC Name

3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDVTDUVXFSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378506
Record name 1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-imidazole-5-carboxylic acid

CAS RN

41806-40-0
Record name 1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1.5 g of ethyl 1-methyl-5-imidazolecarboxylate, 5 mL of ethanol and 5 mL of 10% NaOH was stirred at room temperature for 12 h. The mixture was acidified to pH 2 with conc. HCl, diluted with 10 mL of ice water. The precipitated product was collected by filtration in 2 crops. Drying under vacuum gave 843 mg of 1-methyl-5-imidazolecarboxylic acid as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?

A1: Functionalization at the C-2 position of 1-methyl-1H-imidazole-5-carboxylic acid allows for the introduction of various substituents. This is significant because it enables the synthesis of a diverse library of compounds with potentially different biological activities and physicochemical properties. By modifying the substituent at the C-2 position, researchers can explore structure-activity relationships and potentially identify compounds with improved potency, selectivity, or other desirable characteristics. [, ]

Q2: What are the key synthetic methods employed in the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?

A2: The research highlights two primary methods for functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position:

  • Bromine-lithium exchange: This method utilizes t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a starting material. The bromine atom at the C-2 position is selectively replaced with lithium, generating a reactive intermediate that can be subsequently reacted with various electrophiles to introduce desired substituents. []
  • Palladium-catalyzed coupling: This approach leverages palladium catalysts to facilitate the coupling of the C-2 position with a variety of coupling partners, including organoboron reagents (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), and others. This method offers a versatile route for introducing diverse substituents with high efficiency and selectivity. []

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